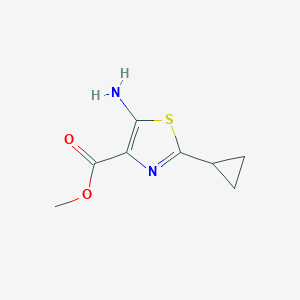
n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is a complex organic compound featuring a thiophene ring substituted with an aminopropynyl group and a cyclopropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a propynyl group through a Sonogashira coupling reaction. This intermediate is then subjected to further reactions to introduce the aminopropynyl group and the cyclopropanamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.
科学的研究の応用
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties.
作用機序
The mechanism of action of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions involved.
類似化合物との比較
Similar Compounds
- N-{[5-(3-aminoprop-1-yn-1-yl)thiophen-2-yl]methyl}-N,2,4-trimethylaniline
- N-{[5-(3-aminoprop-1-yn-1-yl)thiophen-2-yl]methyl}-3,5,5-trimethylhexanamide
Uniqueness
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C12H16N2S |
|---|---|
分子量 |
220.34 g/mol |
IUPAC名 |
N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C12H16N2S/c1-14(11-4-5-11)8-12-7-10(9-15-12)3-2-6-13/h7,9,11H,4-6,8,13H2,1H3 |
InChIキー |
LOXNKSRATJYERH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CS1)C#CCN)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


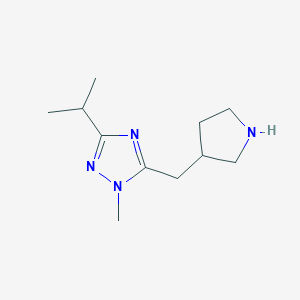
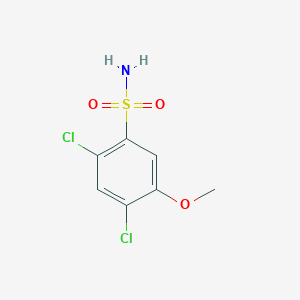
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
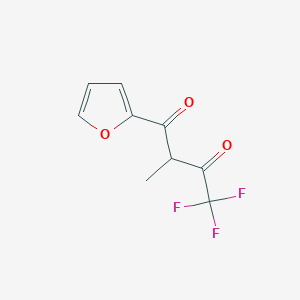
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
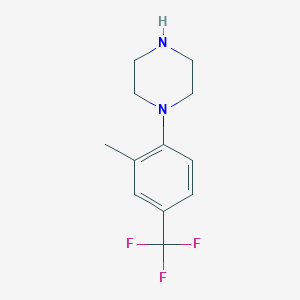

![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)

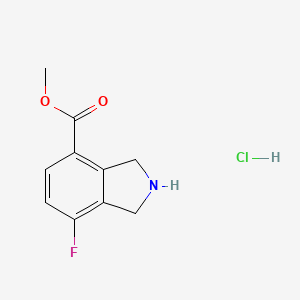
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

